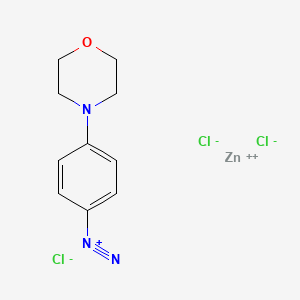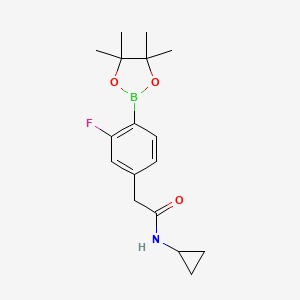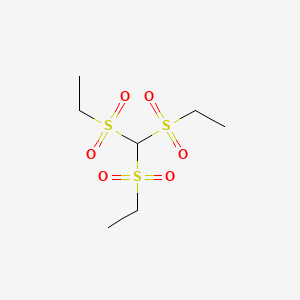
3,7-Dimethyl-3-vinyloct-6-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-3-vinyloct-6-enal is an organic compound with the molecular formula C12H20O. It is also known by other names such as 3-ethenyl-3,7-dimethyl-6-octenal. This compound is characterized by its unique structure, which includes a vinyl group and an aldehyde functional group. It is used in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3-vinyloct-6-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 3,7-dimethyl-1-octen-6-one with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-3-vinyloct-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: 3,7-Dimethyl-3-vinyloct-6-enoic acid.
Reduction: 3,7-Dimethyl-3-vinyloct-6-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-3-vinyloct-6-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-3-vinyloct-6-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The vinyl group can participate in various addition reactions, further influencing the compound’s biological and chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethyl-6-octenal: Lacks the vinyl group present in 3,7-Dimethyl-3-vinyloct-6-enal.
3,7-Dimethyl-3-vinyloctanol: Contains an alcohol group instead of an aldehyde group.
3,7-Dimethyl-3-vinyloctanoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both a vinyl group and an aldehyde group in its structure. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
34687-42-8 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
3-ethenyl-3,7-dimethyloct-6-enal |
InChI |
InChI=1S/C12H20O/c1-5-12(4,9-10-13)8-6-7-11(2)3/h5,7,10H,1,6,8-9H2,2-4H3 |
InChI-Schlüssel |
PMJQBPUSPGTQQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(CC=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)




![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)







